molecular formula C12H14N4O2S B076174 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine CAS No. 13224-79-8

2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine

Cat. No.: B076174
CAS No.: 13224-79-8
M. Wt: 278.33 g/mol
InChI Key: JKETWUADWJKEKN-UHFFFAOYSA-N
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Description

2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine is an aromatic amine compound with the molecular formula C12H14N4O2S and a molecular weight of 278.33 g/mol . It is also known by other names such as 4-(3,4-diaminophenyl)sulfonylbenzene-1,2-diamine and 3,3’,4,4’-tetraaminodiphenylsulfone . This compound is characterized by the presence of amino groups and a sulfonyl group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Biological Activity

2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine is a compound characterized by the presence of both amino and sulfonyl functional groups, which contribute to its unique biological activities. This compound has garnered interest in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its potential applications in drug development and enzyme inhibition.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes:

  • Amino groups : Contributing to its reactivity and ability to form stable complexes with biological molecules.
  • Sulfonyl group : Enhancing its interactions with proteins and enzymes.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It can bind to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in the context of:

  • Antimicrobial activity : By inhibiting enzymes critical for bacterial growth.
  • Anticancer properties : Targeting enzymes involved in cancer cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity
    • Exhibits significant inhibition against a range of bacterial strains.
    • Acts as a competitive inhibitor of dihydropteroate synthase (DHPS), leading to reduced folate synthesis in bacteria.
  • Anticancer Activity
    • Demonstrated potential in inhibiting tumor growth in vitro and in vivo.
    • Mechanistically linked to the disruption of folate metabolism essential for DNA synthesis in rapidly dividing cells.
  • Anti-inflammatory Properties
    • Shown to reduce inflammation markers in cellular models.
    • May inhibit pathways associated with inflammatory responses.

Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant bacterial infections.

PathogenMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus1530
Escherichia coli2040

Anticancer Activity

In a preclinical study involving human cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the amino groups or sulfonyl moiety can significantly alter its pharmacological properties. For example:

  • Substitution on the phenyl ring enhances enzyme binding affinity.
  • Alterations in the sulfonamide group may improve selectivity towards specific enzyme targets.

Properties

IUPAC Name

4-(3,4-diaminophenyl)sulfonylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKETWUADWJKEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292842
Record name 4,4'-Sulfonyldi(benzene-1,2-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13224-79-8
Record name 13224-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Sulfonyldi(benzene-1,2-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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